
2-Fluoro-4-isobutylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-isobutylpyridine: is an organic compound with the molecular formula C9H12FN and a molecular weight of 153.2 g/mol It is a fluorinated pyridine derivative, which features a fluorine atom at the 2-position and an isobutyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Fluoro-4-isobutylpyridine can be achieved through several methods, including the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The general reaction conditions include the use of a base (such as potassium carbonate) and a solvent (such as dimethylformamide) at elevated temperatures.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
2-Fluoro-4-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The pyridine ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-Fluoro-4-isobutylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isobutylpyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2-Isobutylpyridine
Comparison:
2-Fluoro-4-isobutylpyridine is unique due to the presence of both a fluorine atom and an isobutyl group on the pyridine ring. This combination imparts distinct chemical properties, such as altered reactivity and potential biological activity, compared to other fluorinated or isobutyl-substituted pyridines .
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-fluoro-4-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12FN/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
CPVSGVDOBXFGRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
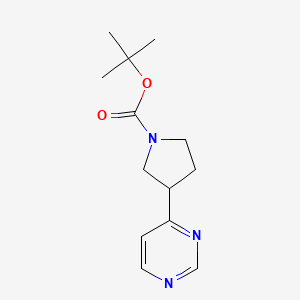
![2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13683022.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
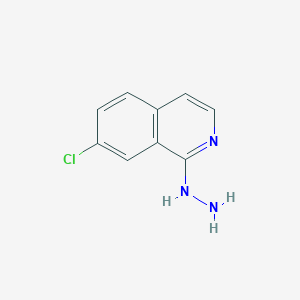

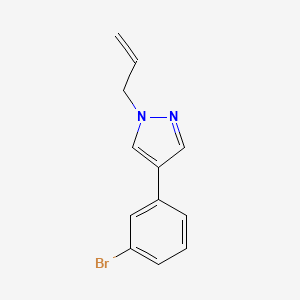
![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)
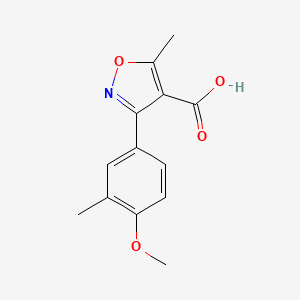


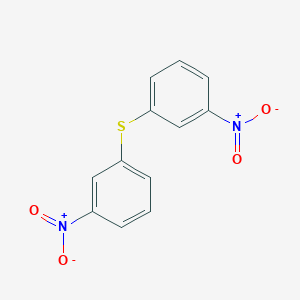
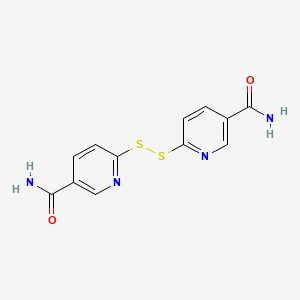
![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)
